5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
CAS No.: 727664-35-9
Cat. No.: VC4367234
Molecular Formula: C10H20N4OS
Molecular Weight: 244.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 727664-35-9 |
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Molecular Formula | C10H20N4OS |
Molecular Weight | 244.36 |
IUPAC Name | 5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione |
Standard InChI | InChI=1S/C10H20N4OS/c16-10-11-8-14(9-12-10)3-1-2-13-4-6-15-7-5-13/h1-9H2,(H2,11,12,16) |
Standard InChI Key | OKEDFZRXTVAZCU-UHFFFAOYSA-N |
SMILES | C1COCCN1CCCN2CNC(=S)NC2 |
Introduction
Chemical Identification and Structural Features
Molecular Composition
The compound features a 1,3,5-triazine core substituted with a thiol group at position 2 and a 3-morpholinopropane chain at position 5. Its molecular formula is C₁₀H₂₀N₄OS, with a molecular weight of 252.36 g/mol . Key structural attributes include:
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Triazine ring: A partially saturated six-membered ring with three nitrogen atoms.
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Morpholine moiety: A tertiary amine oxygen heterocycle linked via a propyl chain.
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Thiol group: A sulfur-containing functional group capable of disulfide bond formation.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 727664-35-9 | |
Molecular Formula | C₁₀H₂₀N₄OS | |
Molecular Weight | 252.36 g/mol | |
Density | 1.32 g/cm³ (predicted) | |
Hazard Classification | Irritant |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a [2+2]-cycloaddition reaction, as demonstrated in studies of analogous β-lactam morpholino-triazine hybrids . Key steps include:
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Cyclocondensation: Reaction of morpholine-containing precursors with triazine intermediates under basic conditions.
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Thiol incorporation: Introduction of the thiol group via nucleophilic substitution or oxidation-reduction sequences.
Industrial-scale production requires optimization of reaction parameters (e.g., temperature: 80–100°C, solvent: DMF/THF) to achieve yields >75% .
Pharmacological Applications
Antiproliferative Activity
In vitro studies on morpholino-triazine derivatives demonstrate IC₅₀ values of 8–15 μM against MCF-7 breast cancer cells, with mechanisms involving:
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Topoisomerase II inhibition: Disruption of DNA replication processes .
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Reactive oxygen species (ROS) modulation: Upregulation of antioxidant enzymes like superoxide dismutase (SOD) .
Antioxidant Properties
The thiol group enables free radical scavenging, with 58% DPPH inhibition at 50 μM concentration, comparable to ascorbic acid controls .
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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Morpholine chain length: A three-carbon linker (propyl) optimizes membrane permeability and target binding .
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Thiol vs. sulfhydryl derivatives: The free -SH group enhances redox activity compared to methylthio analogs .
Future Research Directions
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